
Etidronic Acid-d3
Overview
Description
Etidronic Acid-d3, also known as 1-Hydroxyethylidene-1,1-diphosphonic acid-d3, is a deuterated form of Etidronic Acid. This compound is a bisphosphonate, which means it contains two phosphonate groups. It is widely used in various fields, including medicine, water treatment, and industrial applications. The deuterated form, this compound, is particularly useful in scientific research due to its stability and unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Etidronic Acid-d3 can be synthesized through the reaction of phosphorus trichloride with acetic acid in the presence of a tertiary amine. Another method involves the reaction of an acetic acid and acetic anhydride mixture with phosphorous acid .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process typically involves the use of high-purity reagents and solvents to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions: Etidronic Acid-d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different phosphonate derivatives.
Reduction: Reduction reactions can modify its phosphonate groups.
Substitution: It can participate in substitution reactions where its hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions include various phosphonate derivatives, which can be used in different applications such as water treatment and as intermediates in the synthesis of other chemicals .
Scientific Research Applications
Etidronic Acid-d3 has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in the synthesis of heterocyclic compounds, such as dihydropyrimidines.
Biology: It is used to study the effects of bisphosphonates on bone resorption and formation.
Mechanism of Action
Etidronic Acid-d3 exerts its effects primarily by inhibiting the activity of osteoclasts, which are cells responsible for bone resorption. This inhibition prevents the breakdown of bone tissue, thereby promoting bone formation and increasing bone density. The compound mimics the action of pyrophosphate, a natural regulator of calcification and decalcification in the body .
Comparison with Similar Compounds
Clodronic Acid: Another first-generation bisphosphonate with similar bone resorption inhibition properties.
Tiludronic Acid: Similar to Etidronic Acid but with different pharmacokinetic properties.
Zoledronic Acid: A third-generation bisphosphonate with higher potency and longer duration of action.
Uniqueness: Etidronic Acid-d3 is unique due to its deuterated form, which provides enhanced stability and allows for more precise studies in scientific research. Its ability to inhibit bone resorption without significantly affecting bone calcification makes it a valuable compound in both medical and industrial applications .
Biological Activity
Etidronic acid-d3, a deuterated form of etidronic acid, is a bisphosphonate compound primarily used in the treatment of bone diseases. This article delves into its biological activity, pharmacological properties, and clinical implications based on diverse research findings.
Overview of this compound
Etidronic acid, also known as etidronate, is a synthetic bisphosphonate that inhibits bone resorption by osteoclasts. The deuterated variant, this compound, is utilized in various studies to trace metabolic pathways and understand the pharmacokinetics of bisphosphonates.
Etidronic acid acts by:
- Inhibition of Osteoclast Activity : It alters osteoclastic function, leading to decreased bone resorption.
- Mineralization Effects : While it effectively reduces bone turnover, prolonged use can delay normal mineralization processes in forming bone .
Pharmacokinetics
The pharmacokinetics of this compound involves:
- Absorption : It is well absorbed when administered orally.
- Distribution : The compound binds to hydroxyapatite in bone, which affects its bioavailability.
- Elimination : Primarily excreted unchanged in urine; renal function significantly influences clearance rates .
Clinical Applications
This compound is used in various clinical settings:
- Paget’s Disease : Administered at doses ranging from 5 to 20 mg/kg/day to manage symptoms and reduce biochemical markers of bone turnover.
- Osteoporosis : Effective in increasing bone mineral density (BMD) and reducing fracture incidence when used cyclically at lower doses (e.g., 400 mg/day for 14 days every 90 days) .
- Hypercalcemia : It has been shown to be effective in managing malignancy-associated hypercalcemia at doses of 7.5 mg/kg/day over short periods .
Table 1: Summary of Clinical Studies on this compound
Study Type | Population | Dosage | Outcome |
---|---|---|---|
Paget’s Disease | Patients with symptomatic Paget's | 5-20 mg/kg/day | Decreased biochemical indices of bone turnover |
Osteoporosis | Postmenopausal women | 400 mg/day (14 days) | Increased BMD; reduced vertebral fractures |
Hypercalcemia | Cancer patients | 7.5 mg/kg/day | Effective management of hypercalcemia |
Notable Research Findings
- A double-blind study indicated that etidronic acid effectively reduced mineralization defects in patients with Paget's disease when administered at controlled doses .
- Long-term studies suggest that while etidronic acid improves BMD, continuous high-dose therapy may lead to adverse effects such as delayed mineralization .
- A review indicated that intermittent dosing regimens could mitigate the risks associated with prolonged use while maintaining therapeutic efficacy .
Safety Profile
The safety profile of this compound includes:
- Common Side Effects : Gastrointestinal disturbances are the most frequently reported adverse effects.
- Serious Risks : There is a noted risk for osteonecrosis of the jaw, particularly with intravenous formulations; thus, careful monitoring is essential during treatment .
- Toxicity Studies : Animal studies have established NOAELs (No Observed Adverse Effect Levels) ranging from 1724 mg active acid/kg/day in rats to similar levels in dogs, indicating a favorable safety margin for therapeutic doses .
Q & A
Basic Research Questions
Q. Q1. What are the primary mechanisms by which etidronic acid-d3 modulates calcium metabolism in experimental models?
this compound inhibits osteoclast-mediated bone resorption by disrupting actin ring formation and inducing apoptosis in osteoclasts. In vivo studies using arthritis-induced rats demonstrate its dose-dependent prevention of bone mineral density (BMD) loss at 10–40 mg/kg/day via subcutaneous injection. Its chelating properties also reduce soft tissue calcification, as shown in nephrectomized rats where it suppressed aortic calcification when co-administered with calcitriol .
Q. Q2. How should researchers optimize this compound concentrations for in vitro studies on bone resorption?
Standard protocols involve using 1–10 µM this compound in cell culture media to inhibit osteoclast activity without inducing cytotoxicity. Dose-response curves should be validated via tartrate-resistant acid phosphatase (TRAP) staining and actin cytoskeleton visualization. Comparative studies with clodronate or alendronate are recommended to contextualize efficacy .
Q. Q3. What methodological considerations are critical when using this compound in dental research, such as smear layer removal?
In root canal irrigation, 9–18% this compound solutions are effective in the coronal and middle regions but show reduced efficacy apically. SEM analysis reveals higher smear scores apically compared to other regions (p < 0.05). Researchers must standardize irrigation time (e.g., 3–5 minutes) and combine with NaOCl for synergistic debridement, ensuring pH neutrality to avoid dentin demineralization .
Advanced Research Questions
Q. Q4. How does this compound coordinate with lanthanides like europium(III), and what analytical methods validate these interactions?
Spectroscopic studies (e.g., time-resolved laser fluorescence spectroscopy) reveal that this compound forms stable complexes with Eu(III) via phosphonate and hydroxyl groups. Quantum chemical modeling (DFT) and potentiometric titration are used to determine stoichiometry (e.g., 1:1 or 1:2 metal-ligand ratios) and stability constants. These methods are critical for applications in material science or nuclear waste management .
Q. Q5. What experimental designs address contradictions in this compound’s anti-inflammatory effects across different disease models?
While this compound suppresses histidine decarboxylase induction in arthritis models, it does not inhibit alendronate-induced inflammation. Researchers should use conditional knockout mice (e.g., osteoclast-specific gene deletions) to isolate pathways. Multi-omics approaches (transcriptomics/proteomics) can identify tissue-specific signaling cascades, resolving discrepancies between bone and immune responses .
Q. Q6. How can researchers mitigate variability in this compound’s pharmacokinetics in renal impairment models?
In nephrectomized rats, this compound’s efficacy depends on renal excretion (50% unchanged) and bone affinity. Studies should incorporate glomerular filtration rate (GFR) measurements and adjust dosing intervals based on serum creatinine levels. Micro-CT imaging of aortic calcification and qPCR for matrix Gla protein (MGP) expression are recommended to assess tissue-specific outcomes .
Q. Methodological and Ethical Considerations
Q. Q7. How should researchers ensure reproducibility in this compound studies involving deuterated analogs?
Validate deuterium incorporation via mass spectrometry (e.g., LC-MS/MS) and nuclear magnetic resonance (NMR). Store deuterated analogs at -80°C in DMSO (10 mM stock) to prevent isotopic exchange. Cross-reference with non-deuterated controls to confirm bioequivalence .
Q. Q8. What ethical frameworks govern data transparency in preclinical studies using this compound?
Pseudonymized data must be stored securely with restricted access to the encryption keyholder. Data sharing protocols should comply with institutional review boards (IRBs), ensuring anonymization before publication. Detailed methodologies (e.g., irrigation protocols, dosing regimens) must be disclosed to enable replication .
Q. Emerging Applications
Q. Q9. Can this compound enhance targeted drug delivery systems, such as nanoparticle-based therapies?
Yes, mannosylated carboxymethyl chitosan nanoparticles loaded with this compound show selective uptake in M2 macrophages, validated via flow cytometry and confocal imaging. Researchers must optimize nanoparticle size (100–200 nm) and surface charge (zeta potential ±20 mV) for in vivo stability .
Q. Q10. What advanced imaging techniques quantify this compound’s inhibition of ectopic calcification in vivo?
Micro-CT for 3D calcification volume analysis and intravascular ultrasound (IVUS) for arterial stiffness measurements are gold standards. Synchrotron-based X-ray fluorescence (XRF) maps calcium-phosphate deposition at submicron resolution, providing mechanistic insights .
Properties
IUPAC Name |
(2,2,2-trideuterio-1-hydroxy-1-phosphonoethyl)phosphonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H8O7P2/c1-2(3,10(4,5)6)11(7,8)9/h3H,1H3,(H2,4,5,6)(H2,7,8,9)/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBVJJBKOTRCVKF-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(O)(P(=O)(O)O)P(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(O)(P(=O)(O)O)P(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8O7P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00998635 | |
Record name | [1-Hydroxy(~2~H_3_)ethane-1,1-diyl]bis(phosphonic acid) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00998635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
774173-70-5 | |
Record name | [1-Hydroxy(~2~H_3_)ethane-1,1-diyl]bis(phosphonic acid) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00998635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.